Recifeiolide

Description

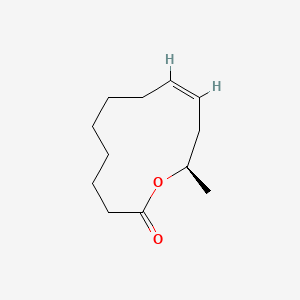

Structure

2D Structure

3D Structure

Properties

CAS No. |

59780-28-8 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(9Z,12R)-12-methyl-1-oxacyclododec-9-en-2-one |

InChI |

InChI=1S/C12H20O2/c1-11-9-7-5-3-2-4-6-8-10-12(13)14-11/h5,7,11H,2-4,6,8-10H2,1H3/b7-5-/t11-/m1/s1 |

InChI Key |

IYNKPPZNZQQWKC-JPVGGKMYSA-N |

SMILES |

CC1CC=CCCCCCCC(=O)O1 |

Isomeric SMILES |

C[C@@H]1C/C=C\CCCCCCC(=O)O1 |

Canonical SMILES |

CC1CC=CCCCCCCC(=O)O1 |

Synonyms |

recifeiolide |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity Studies of Recifeiolide

Microbial Origin and Natural Habitats of Recifeiolide-Producing Organisms

Cephalosporium recifei as a Primary Source

This compound was first isolated from the fungus Cephalosporium recifei. acs.orgtandfonline.comrhhz.netrsc.orgresearchgate.net This fungus stands out as the primary and most well-documented natural producer of this macrolactone. The discovery of this compound from C. recifei spurred further investigations into the metabolic capabilities of this fungal species and highlighted the potential of microorganisms as a source of novel bioactive compounds. acs.orgtandfonline.comrsc.orgnih.gov The naturally occurring form is the (+)-(R)-enantiomer. rsc.orgnih.gov

Exploration of Other Potential Biosynthetic Sources

While Cephalosporium recifei is the original source, subsequent research has identified other fungal species capable of producing this compound or its analogues. Notably, marine-derived strains of Cladosporium species have been found to produce this compound analogues, such as 5R and 5S-hydroxyrecifeiolides. semanticscholar.orgnih.govmdpi.comresearchgate.net For instance, a mangrove-derived endophytic fungus, Cladosporium cladosporioides, was shown to produce 5R-hydroxythis compound. nih.gov This discovery underscores the chemical diversity within the Cladosporium genus and suggests that different environmental niches, such as marine and terrestrial habitats, can harbor fungi with the biosynthetic machinery for producing these macrolides. semanticscholar.orgmdpi.comresearchgate.net Other fungi, including Penicillium urticae, have been reported to produce similar 12-membered macrolides, indicating a broader distribution of the genetic pathways for their synthesis among different fungal genera. nih.gov

Isolation Methodologies for this compound from Natural Extracts

The isolation of this compound from complex natural extracts requires sophisticated separation and purification techniques.

Advanced Chromatographic Purification Techniques for Macrolactones

The purification of macrolactones like this compound from fungal culture broths or mycelial extracts typically involves a series of chromatographic steps. geomar.de Initial extraction with organic solvents is followed by column chromatography on silica (B1680970) gel. nih.govmdpi.com This technique separates compounds based on their polarity. Further purification often necessitates the use of more advanced methods like flash chromatography, which allows for faster and more efficient separation. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial tool for obtaining highly pure this compound. nih.gov Preparative HPLC, particularly with chiral stationary phases, is employed not only for purification but also for the separation of stereoisomers. nih.gov The choice of the chromatographic system, including the solvent gradient and the type of column, is critical for achieving the desired purity. mdpi.com

Strategies for Enantiomeric Enrichment from Biological Sources

Since biological systems often produce compounds in an enantiomerically enriched form, methods to determine and enhance this enrichment are vital. nih.govnih.gov For this compound, the naturally occurring enantiomer is (+)-(R)-Recifeiolide. nih.gov However, synthetic routes may produce a racemic mixture, a 1:1 mixture of both enantiomers. tandfonline.com

Strategies for enantiomeric enrichment often involve chiral chromatography, where a chiral stationary phase is used to separate the enantiomers. nih.gov Another approach is through biocatalysis, where enzymes that selectively act on one enantiomer are used. For example, lipase-catalyzed lactonization of a racemic precursor has been used to synthesize optically pure (R)-Recifeiolide through kinetic resolution. nih.gov In this process, the enzyme preferentially converts one enantiomer, leaving the other enriched. The use of microorganisms like Pichia farinosa for the stereoselective reduction of a ketone precursor has also been demonstrated to produce the (R)-alcohol with high enantiomeric excess, which can then be converted to (R)-Recifeiolide. nih.gov

Table 1: Key Fungal Sources of this compound and its Analogues

| Fungal Species | Compound(s) Produced | Habitat/Source |

| Cephalosporium recifei | (+)-(R)-Recifeiolide | Fungus |

| Cladosporium cladosporioides | 5R-hydroxythis compound | Mangrove-derived endophytic fungus |

| Cladosporium species | 5R and 5S-hydroxyrecifeiolides | Marine-derived fungus |

| Penicillium urticae | Patulolides (similar 12-membered macrolides) | Fungus |

Biosynthetic Pathways and Engineering of Recifeiolide

Postulated Biosynthetic Routes to the Recifeiolide Core Skeleton

The formation of this compound is proposed to originate from the polyketide pathway, which bears a striking resemblance to fatty acid biosynthesis. rsc.org This pathway involves the sequential condensation of small carboxylic acid units to build a linear poly-β-keto chain, which then undergoes cyclization to form the characteristic macrolactone ring. rsc.orgresearchgate.net For this compound, a hexaketide, this process begins with a starter unit and involves five subsequent extension steps. rsc.org

The assembly of the this compound backbone is catalyzed by a Type I Polyketide Synthase (PKS). rsc.orgwikipedia.org These PKSs are large, multi-domain enzymes where each module is responsible for one cycle of chain elongation. wikipedia.org The biosynthesis of polyketides like this compound typically starts with an acetyl-CoA starter unit, which is extended by malonyl-CoA units in subsequent steps. rsc.org

The PKS machinery consists of a series of domains that perform specific catalytic functions:

Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA) onto the Acyl Carrier Protein. rsc.orgwikipedia.org

Acyl Carrier Protein (ACP): Holds the growing polyketide chain via a thioester linkage with its phosphopantetheine arm. wikipedia.org

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation between the growing chain and the extender unit. rsc.orgwikipedia.org

Ketoreductase (KR): Reduces the β-keto group formed after condensation to a hydroxyl group. rsc.org

Dehydratase (DH): Eliminates water from the β-hydroxyacyl intermediate to form a double bond. rsc.org

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond. rsc.org

Thioesterase (TE): The final domain, which cleaves the completed polyketide chain from the ACP and catalyzes the intramolecular esterification (macrolactonization) to form the 12-membered ring of this compound. rsc.orgresearchgate.net

The specific sequence and combination of these domains dictate the structure of the final polyketide product.

The biosynthesis of this compound involves a precise sequence of enzymatic reactions to assemble the hexaketide precursor and then cyclize it. While the specific enzymes from C. recifei have not been isolated and characterized in detail, their functions can be inferred from the structure of this compound and general PKS knowledge. rsc.org

The key transformations include:

Chain Initiation: Loading of an acetyl-CoA starter unit onto the PKS. rsc.org

Chain Elongation: Five successive condensation reactions with malonyl-CoA, each followed by a specific set of reductive modifications (or lack thereof) by the KR, DH, and ER domains within each module. rsc.orgwikipedia.org

Macrolactonization: The final and critical step is the ring-closing reaction. A thioesterase (TE) domain hydrolyzes the thioester bond linking the full-length linear precursor to the ACP and catalyzes an intramolecular esterification between the terminal carboxyl group and the hydroxyl group at the C11 position, yielding the 12-membered lactone. researchgate.net Synthetic studies often mimic this final step using lipase-catalyzed lactonization to achieve the cyclization. nih.govacs.org

The following table outlines the postulated enzymatic activities for each module in the biosynthesis of the this compound precursor.

| Module | Starter/Extender Unit | KS | AT | KR | DH | ER | ACP | Resulting Intermediate Structure (Pre-Thioesterase) |

| Loading | Acetyl-CoA | ✓ | ✓ | ✓ | CH₃-CO-S-ACP | |||

| 1 | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | 4-carbon saturated chain |

| 2 | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | 6-carbon saturated chain |

| 3 | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | ✓ | 8-carbon chain with C7-OH | |

| 4 | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | ✓ | 10-carbon chain with C9-OH, C8=C9 trans double bond | |

| 5 | Malonyl-CoA | ✓ | ✓ | ✓ | ✓ | 12-carbon chain with C11-OH |

This table represents a hypothetical model based on the final structure of this compound and established PKS mechanisms.

Polyketide Synthase (PKS) Involvement in Macrolactone Assembly

Stereochemical Progression within this compound Biosynthesis

The stereochemistry of polyketides is established during the biosynthetic assembly by the PKS domains. rsc.orgacs.org For this compound, two key stereochemical features are the (R) configuration of the hydroxyl group at C11 and the trans (E) configuration of the double bond between C8 and C9. tandfonline.comnih.gov

Control of Hydroxyl Group Stereochemistry: The stereospecificity of the hydroxyl groups is determined by the Ketoreductase (KR) domains. iupac.org Depending on the KR domain's subtype and active site topology, it will produce either an (R)- or (S)-hydroxyl group from the reduction of the β-keto group. The (R)-hydroxyl at C11 in natural this compound is therefore the direct result of the specific KR domain active in the final elongation module. nih.gov

Control of Double Bond Geometry: The geometry of the double bond is controlled by the Dehydratase (DH) domain. rsc.org The DH domain catalyzes the elimination of a water molecule from the β-hydroxy intermediate. The specific folding of the substrate within the DH active site dictates whether a cis or trans double bond is formed. The trans double bond in this compound is a result of this enzymatic control. tandfonline.com

The precise control exerted by the PKS domains ensures the consistent production of a single stereoisomer, which is often crucial for the molecule's biological activity. nih.gov

Genetic Characterization of this compound Biosynthetic Gene Clusters

The enzymes required for the biosynthesis of a polyketide are typically encoded by a set of genes organized together in a biosynthetic gene cluster (BGC). wikipedia.orgsioc-journal.cn For Type I PKS products like this compound, this often involves one or more large, contiguous genes encoding the modular PKS protein. nih.gov

While the specific biosynthetic gene cluster for this compound in Cephalosporium recifei has not been explicitly identified and characterized in published literature, its structure can be predicted based on known PKS BGCs. nih.gov A typical BGC for a macrolide like this compound would be expected to contain:

A Type I PKS Gene: A large open reading frame (ORF) encoding the multi-modular polyketide synthase responsible for assembling the carbon skeleton. nih.gov

Genes for Precursor Supply: Genes encoding enzymes like acetyl-CoA carboxylase, which produces the malonyl-CoA extender units.

Post-PKS Tailoring Enzyme Genes: Although this compound is a relatively simple macrolide, BGCs can contain genes for other enzymes that modify the structure after its release from the PKS, though none are apparent in the final this compound structure.

Regulatory and Resistance Genes: Genes that control the expression of the BGC and may provide self-resistance to the producing organism.

Bioinformatic analysis is a key tool for identifying and analyzing BGCs from genomic data. nih.gov If the genome of C. recifei were sequenced, the this compound BGC could be identified by searching for DNA sequences homologous to known PKS genes, particularly the highly conserved KS, AT, and ACP domains. wikipedia.org

Analysis of the gene cluster architecture would involve:

Domain Prediction: Identifying the number and type of domains (KS, AT, KR, DH, ER, TE) within the PKS gene(s) to predict the number of elongation modules and the chemical structure of the resulting polyketide. nih.gov

Collinearity Rule: For modular PKSs, the order of the modules in the gene generally corresponds to the sequence of condensation reactions in the biosynthesis. This collinearity allows for a direct prediction of the polyketide backbone structure from the gene sequence.

Function Annotation: Assigning putative functions to other genes within the cluster based on homology to known enzymes, such as transferases, oxidoreductases, or regulatory proteins. sioc-journal.cn

The following table summarizes the expected components of a putative this compound BGC.

| Gene/Domain Type | Predicted Function in this compound Biosynthesis |

| Type I PKS Gene(s) | Encodes the core synthase with loading and elongation modules. nih.gov |

| ↳ Ketosynthase (KS) | Catalyzes C-C bond formation for chain elongation. rsc.org |

| ↳ Acyltransferase (AT) | Selects and loads acetyl-CoA and malonyl-CoA units. rsc.org |

| ↳ Ketoreductase (KR) | Reduces keto groups to hydroxyl groups, setting stereochemistry. iupac.org |

| ↳ Dehydratase (DH) | Creates the C8=C9 double bond. rsc.org |

| ↳ Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. wikipedia.org |

| ↳ Thioesterase (TE) | Cleaves the final chain and catalyzes macrolactonization. researchgate.net |

| Regulatory Genes | Control the timing and level of this compound production. |

| Transporter Genes | Export this compound out of the fungal cell. |

Identification of Genes Encoding Biosynthetic Enzymes

Strategies for Biosynthetic Pathway Elucidation

The investigation into how Cephalosporium recifei synthesizes this compound employs a combination of chemical and genetic methodologies. These strategies are designed to first map the origin of the carbon skeleton and then to identify the specific genes and enzymes that catalyze its formation and subsequent chemical modifications.

Isotopic labeling is a foundational technique used to trace the metabolic precursors that form the backbone of a natural product. For polyketides like this compound, the biosynthesis is presumed to proceed via the head-to-tail condensation of small carboxylic acid units, typically acetyl-CoA and its carboxylated form, malonyl-CoA. nih.govimperial.ac.uk

Feeding experiments with isotopically labeled precursors are the standard method to confirm this hypothesis. In this approach, the producing organism, C. recifei, is grown in a medium supplemented with a precursor, such as sodium acetate (B1210297), that has been enriched with a stable isotope like Carbon-13 (¹³C). nih.gov After a period of growth and production, the this compound is isolated, and the location of the ¹³C labels within its structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

By using acetate labeled at different positions ([1-¹³C]acetate or [2-¹³C]acetate), researchers can map out which atoms in the final molecule originate from the carboxyl or methyl carbon of the acetate units, respectively. nih.gov The use of doubly labeled acetate ([1,2-¹³C]acetate) is particularly powerful, as it allows for the identification of intact two-carbon units derived from a single acetate molecule by observing ¹³C-¹³C coupling in the NMR spectrum. imperial.ac.uk This confirms the polyketide origin and helps delineate the starter and extender units of the polyketide chain. While specific experimental results for this compound are not extensively detailed in publicly available literature, the expected labeling pattern can be predicted based on a standard polyketide biosynthesis model.

Table 1: Theoretical ¹³C Labeling Pattern in this compound from Labeled Acetate Precursors

This table illustrates the expected incorporation pattern of ¹³C from sodium acetate into the carbon skeleton of this compound, assuming a biosynthetic pathway involving one acetyl-CoA starter unit and five malonyl-CoA extender units.

| Precursor Fed to C. recifei | Labeled Carbons in this compound Structure (Hypothetical) | Information Gained |

| [1-¹³C]acetate (labeled carboxyl group) | C1, C3, C5, C7, C9, C11 | Identifies carbons derived from the carboxyl end of acetate/malonate units. |

| [2-¹³C]acetate (labeled methyl group) | C2, C4, C6, C8, C10, C12 | Identifies carbons derived from the methyl end of acetate/malonate units. |

| [1,2-¹³C]acetate (doubly labeled) | C1-C2, C3-C4, C5-C6, C7-C8, C9-C10, C11-C12 pairs show coupling | Confirms the six intact two-carbon units that form the polyketide backbone. |

While isotopic labeling reveals the building blocks of this compound, genetic strategies are required to identify and confirm the function of the enzymes that assemble it. Fungal polyketides are synthesized by large, multi-domain enzymes called Polyketide Synthases (PKSs), which are encoded by genes typically organized into a biosynthetic gene cluster (BGC) alongside genes for tailoring enzymes (e.g., reductases, dehydratases) and transport proteins. researchgate.netnih.govplos.org

Gene Knockout

The first step in this approach is to identify the putative this compound BGC within the genome of C. recifei. This is often done through bioinformatic analysis, searching for genes with homology to known PKSs. Once a candidate PKS gene is identified, a targeted gene knockout experiment can be performed. This involves creating a mutant strain of C. recifei in which the candidate PKS gene is deleted or inactivated. If the resulting mutant strain is no longer able to produce this compound, it provides strong evidence that the knocked-out gene is essential for its biosynthesis.

Heterologous Expression

Heterologous expression is a complementary and powerful technique for both confirming a BGC's function and characterizing its individual enzymes. rsc.orgfrontiersin.org This strategy involves cloning the entire putative this compound BGC from C. recifei and introducing it into a well-characterized model fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, that does not naturally produce the compound. nih.govjst.go.jp If the new host successfully produces this compound, it definitively proves that the cloned gene cluster is responsible for its biosynthesis.

Furthermore, this method allows for the functional characterization of individual genes within the cluster. By expressing the PKS gene alone or in combination with different tailoring enzyme genes from the cluster, the specific role of each enzyme—such as the PKS creating the initial polyketide chain and other enzymes performing specific reduction or dehydration steps—can be precisely determined. rsc.orgfrontiersin.org

Table 2: Predicted Key Genes in a Putative this compound Biosynthetic Gene Cluster

This table outlines the hypothetical genes and their predicted functions within a biosynthetic gene cluster responsible for producing a simple macrolide like this compound.

| Hypothetical Gene Name | Predicted Enzyme Type | Predicted Function in this compound Biosynthesis |

| recPKS1 | Type I Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form the 12-carbon polyketide backbone. |

| recKR1 | Ketoreductase (KR) | Reduces a specific ketone group on the polyketide chain to a hydroxyl group (e.g., formation of the C11-hydroxyl). |

| recDH1 | Dehydratase (DH) | Removes a water molecule to form a double bond (e.g., the C8-C9 double bond). |

| recTE1 | Thioesterase (TE) | Cleaves the completed polyketide chain from the PKS and catalyzes its cyclization to form the 12-membered lactone ring. |

| recT1 | Transporter | Exports the final this compound molecule out of the fungal cell. |

| recR1 | Transcription Factor | Regulates the expression of the other genes within the biosynthetic cluster. |

Chemical Synthesis of Recifeiolide and Its Structural Analogues

Total Synthesis Strategies for Recifeiolide

The construction of this compound has been approached through numerous strategies, ranging from pioneering early efforts to highly refined modern stereoselective and enantiopure routes.

Pioneering Total Syntheses and Mechanistic Insights

Early synthetic endeavors toward this compound laid the groundwork for future, more complex approaches. A notable pioneering method was developed by Stuart L. Schreiber, which utilized the fragmentation of α-alkoxy hydroperoxide precursors to construct the macrolide ring. acs.orgnih.gov This approach was significant for its application in forming medium-ring macrolides. nih.gov Another early strategy, reported by Harry H. Wasserman, employed oxazoles as masked forms of activated carboxylic acids. capes.gov.br In this method, 2-(ω-hydroxyalkyl)-4,5-diphenyloxazoles undergo photooxygenation to form a triamide, which then facilitates the intramolecular acylation to yield macrolides like (±)-recifeiolide. capes.gov.br These initial syntheses, while often producing racemic mixtures, were crucial in demonstrating the feasibility of constructing the 12-membered lactone structure and provided valuable mechanistic insights into ring-closure and fragmentation reactions. acs.orgcapes.gov.br

Stereoselective Total Syntheses of this compound

A primary challenge in this compound synthesis is the stereoselective introduction of the trans (E) double bond within the 12-membered ring. Numerous strategies have been developed to address this.

Acetylene-Based Routes: One effective method involves using an acetylene (B1199291) precursor, which can be stereoselectively reduced to the trans-alkene. A short and efficient synthesis by A.V. Rama Rao and S. Pulla Reddy utilized pent-1-yn-4-ol as a key synthon. tandfonline.com This approach elongates the carbon chain and sets up a triple bond that is later reduced to the required trans double bond, ensuring high stereocontrol. tandfonline.com

Isomerization Strategies: An alternative approach involves the synthesis of the more accessible (Z)-isomer followed by stereochemical inversion. Mahajan and Resck developed a route where an acetylenic lactone was semi-hydrogenated using a Lindlar catalyst to stereoselectively form the (Z)-lactone. tandfonline.com This Z-isomer was then efficiently isomerized to the desired trans-lactone, (±)-Recifeiolide, using sodium nitrite (B80452) and nitric acid. tandfonline.com

Organometallic Chemistry: Organopalladium chemistry has also been effectively applied to control the stereochemistry of the double bond during the synthesis of (±)-recifeiolide. acs.orgacs.org These methods leverage the predictable stereochemical outcomes of palladium-catalyzed reactions to construct the macrocycle. acs.org Similarly, nickel-catalyzed reductions of enol ethers have been used in a formal total synthesis of (±)-recifeiolide. molaid.comacs.org

| Strategy | Key Reaction/Intermediate | Researcher(s) | Citation |

|---|---|---|---|

| Acetylene Precursor | Reduction of an internal alkyne to a trans-alkene | Rama Rao & Pulla Reddy | tandfonline.com |

| Geometric Isomerization | Isomerization of a (Z)-lactone to the (E)-lactone | Mahajan & Resck | tandfonline.com |

| Organopalladium Chemistry | Stereocontrolled formation of the alkene via palladium catalysis | Trost & Verhoeven | acs.orgacs.org |

| Organonickel Chemistry | Nickel-catalyzed reduction of enol ethers | Multiple | molaid.comacs.org |

Enantiopure Synthesis Approaches for this compound

Producing a single enantiomer of this compound requires an enantioselective or enantiospecific strategy. This is often achieved by using either chiral starting materials or asymmetric catalysts.

Chiral Pool Synthesis: This approach utilizes naturally occurring enantiopure compounds as starting materials. For instance, a concise enantiospecific synthesis of (−)-bakkenolide III was achieved starting from the readily available (S)-(+)-carvone. acs.org This same principle of using a chiral pool starting material can be applied to set the stereocenter in this compound. Another example is the synthesis of phoracantholides from (R)-(+)-γ-valerolactone, demonstrating how a simple chiral lactone can be used to build more complex macrolides. aurigeneservices.com

Biochemical/Enzymatic Reactions: Enzymes can be used to create chiral centers with high enantioselectivity. A synthesis of (R)-recifeiolide was developed that employed a biochemical reaction as the key step to establish the desired stereochemistry. acs.org Similarly, the enzymatic reduction of a levulinate ester using an asymmetric dehydrogenase was a key step in the synthesis of enantiomerically pure alcohol precursors for other macrolides. aurigeneservices.com

| Approach | Description | Example Starting Material/Method | Citation |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure natural product as the starting material. | (S)-(+)-carvone or (R)-(+)-γ-valerolactone | acs.orgaurigeneservices.com |

| Enzymatic Reaction | Employs an enzyme to catalyze a reaction with high stereocontrol, creating the desired enantiomer. | Asymmetric dehydrogenase or other biochemical transformations | aurigeneservices.comacs.org |

Key Methodologies and Transformations in this compound Synthesis

Among the many reactions required for the total synthesis of this compound, the final ring-closing step is one of the most critical and challenging.

Macrolactonization Reactions

Macrolactonization is the intramolecular esterification of a linear ω-hydroxy acid to form a large cyclic lactone. This reaction is challenging due to unfavorable entropic factors and the potential for competing intermolecular polymerization. To overcome this, reactions are typically run under high-dilution conditions, and a variety of activating agents have been developed to facilitate the cyclization.

Several key macrolactonization methods applicable to the synthesis of this compound include:

Corey-Nicolaou Macrolactonization: This is a classic and widely used "double activation" method. unisa.itresearchgate.net The ω-hydroxy acid is first converted to its 2-pyridinethiol ester. The thiol ester is a mild activating group, and in the presence of heat or acid, the hydroxyl group attacks the activated carbonyl, leading to cyclization. researchgate.net

Yamaguchi Macrolactonization: This method involves treating the seco-acid with 2,4,6-trichlorobenzoyl chloride, followed by the addition of the alcohol component (in this case, intramolecular) in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). aurigeneservices.com

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for macrolactonization with inversion of configuration at the alcohol stereocenter. aurigeneservices.com It typically uses a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group for intramolecular attack by the carboxylate. aurigeneservices.com

Use of Cyanuric Chloride: Cyanuric chloride has been employed as an effective reagent for converting ω-hydroxy acids into macrocyclic lactones. The mechanism is believed to involve the activation of both the carboxyl and hydroxyl groups. researchgate.netresearchgate.net

| Method Name | Key Reagents | General Feature | Citation |

|---|---|---|---|

| Corey-Nicolaou Lactonization | 2,2'-Dipyridyl disulfide, PPh₃ | Forms a 2-pyridinethiol ester for "double activation" | unisa.itresearchgate.net |

| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride (B1165640) for activation | aurigeneservices.com |

| Mitsunobu Lactonization | PPh₃, DEAD or DIAD | Proceeds with inversion of stereochemistry at the alcohol center | aurigeneservices.com |

| Cyanuric Chloride Method | Cyanuric chloride, Triethylamine | Activates both carboxyl and hydroxyl groups | researchgate.netresearchgate.net |

Shiina Macrolactonization

Olefin Metathesis Applications in Ring Closure

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic molecules, including macrolides. wikipedia.org This catalytic reaction involves the intramolecular reaction of a diene precursor to form a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org Its tolerance for a wide range of functional groups makes it highly suitable for complex natural product synthesis. wikipedia.orgnih.gov

The application of RCM to the synthesis of this compound has been well-documented. nih.gov The strategy involves synthesizing a linear diene precursor, which is an ester of an unsaturated alcohol and an unsaturated carboxylic acid. This precursor is then subjected to an appropriate metathesis catalyst to close the ring. For instance, the synthesis of this compound's 12-membered lactone has been achieved through the slow addition of a diene precursor to a solution containing a ruthenium-based catalyst (like a Grubbs catalyst). nih.govsci-hub.se This technique helps to maintain the low concentration needed to favor the intramolecular RCM over intermolecular oligomerization.

The stereochemistry of the double bond within the macrolide ring is often crucial for its biological activity. nih.gov While many RCM reactions produce a mixture of E and Z isomers, significant research has focused on developing kinetically controlled stereoselective RCM reactions. nih.govresearchgate.net

For the synthesis of (E)-recifeiolide, strategies have been developed to achieve high E-selectivity. One approach utilizes stereoretentive ruthenium-based catalysts supported by dithiolate ligands. These catalysts can generate macrocycles with excellent selectivity (>99% E) from diene starting materials that already possess two E-configured olefins.

Another powerful strategy involves using a molybdenum monoaryloxide pyrrolide (MAP) complex. nih.govnih.gov This approach uses a diene precursor containing an E-alkenyl-B(pinacolato) group. nih.gov The electronic and steric properties of this substrate, when paired with the molybdenum catalyst, direct the reaction to selectively form the E-macrocyclic alkene with high stereopurity (>98:2 E:Z). nih.govnih.gov This method offers a significant advantage over previous ruthenium-catalyzed approaches, which often provided lower selectivity and required longer reaction times. nih.gov

Data Tables

Table 1: Comparison of Kinetically E-Selective RCM for this compound Synthesis

| Catalyst Type | Precursor | Conditions | E:Z Ratio | Reaction Time | Reference |

| Ruthenium Carbene (Ru-1) | Diene 15 | Refluxing Dichloromethane, Slow Addition | 82:18 | 32 hours | nih.gov |

| Molybdenum MAP (Mo-1) | Diene with E-alkenyl-B(pinacolato) group | Ambient Temperature | >98:2 | 6 hours | nih.gov |

| Stereoretentive Ru-Catalyst | Diene with E-olefins | Not specified | >99% E | Not specified |

Ring-Closing Metathesis (RCM) for Macrolactone Formation

Cross-Coupling Reactions in Fragment Assembly

The assembly of molecular fragments through the formation of carbon-carbon bonds is a cornerstone of modern synthetic organic chemistry. In the context of this compound synthesis, cross-coupling reactions have emerged as powerful tools for connecting key building blocks, offering high efficiency and selectivity under mild conditions. researchgate.net These methods, particularly those catalyzed by transition metals like nickel and palladium, allow for the precise construction of the macrolide's carbon skeleton from simpler, more accessible precursors.

Nickel-Catalyzed Cross-Coupling Methods

Nickel-catalyzed cross-coupling reactions have become indispensable methods for C–C bond formation, especially for coupling alkyl electrophiles with various organometallic reagents. researchgate.net These catalysts have proven effective for reactions involving not only primary alkyl electrophiles but also more sterically hindered secondary centers. researchgate.net The advancement in nickel catalysis has provided powerful strategies for the synthesis of complex molecules, including efforts toward the total synthesis of (±)-Recifeiolide through cross-electrophile coupling to form the macrocyclic ring. wisc.edu

One notable application in the synthesis of this compound is a nickel-catalyzed migratory Suzuki-Miyaura cross-coupling, which demonstrates high selectivity for benzylic or allylic positions. researchgate.net This allows for the efficient coupling of unactivated alkyl electrophiles, including chlorides, with aryl or vinyl boronic acids. researchgate.net Furthermore, nickel catalysts facilitate the generation of homoenolates from cyclic anhydrides, which can then be coupled with unactivated alkyl bromides to produce a variety of aliphatic acids, showcasing the versatility of these methods. researchgate.net

A specific strategy for the total synthesis of (±)-Recifeiolide involves the nickel-catalyzed Suzuki-Miyaura coupling of alkyl halides with B-alkenyl-9-borabicyclo[3.3.1]nonanes (alkenyl-9-BBN reagents). nih.gov This approach is significant as it represents the first successful use of this specific coupling for both primary and secondary alkyl halides, including chlorides. nih.gov The reaction can be integrated with the hydroboration of terminal alkynes, enabling a one-pot synthesis of functionalized E-alkyl alkenes with complete selectivity, which are key precursors for the macrolide. nih.gov The mechanism of nickel-catalyzed cross-couplings often involves single-electron transfer (SET) processes, particularly when nitrogen-based ligands are used, which can add complexity to mechanistic investigations. researchgate.net

Table 1: Overview of Nickel-Catalyzed Cross-Coupling in this compound Synthesis

| Method | Coupling Partners | Catalyst System (Example) | Key Feature | Application |

| Migratory Cross-Coupling | Unactivated alkyl electrophiles + Aryl/vinyl boronic acids | Nickel catalyst | High benzylic/allylic selectivity | Formation of diarylalkane or allylbenzene (B44316) derivatives researchgate.net |

| Cross-Electrophile Coupling | Vinyl halides + Alkyl halides | Nickel precatalyst with dual ligand system | Macrocyclization | Efforts toward (±)-Recifeiolide synthesis wisc.edu |

| Suzuki-Miyaura Coupling | Alkyl halides (primary/secondary) + Alkenyl-(9-BBN) reagents | Nickel catalyst | Can be combined with alkyne hydroboration in one pot | Total synthesis of (±)-Recifeiolide nih.gov |

Suzuki-Miyaura Coupling Variants for this compound Precursors

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds between organoboron compounds and halides or triflates, typically using a palladium catalyst. libretexts.org The reaction's general mechanism involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org While palladium is the most common catalyst, variants using other metals have been developed. libretexts.org

In the synthesis of this compound, a significant variant utilizes a nickel catalyst. Specifically, the first nickel-catalyzed Suzuki-Miyaura coupling of alkyl halides with B-alkenyl-9-borabicyclo[3.3.1]nonane (alkenyl-9-BBN) reagents was successfully applied to the total synthesis of (±)-Recifeiolide. nih.gov This method is advantageous because it allows for the coupling of both primary and secondary alkyl halides, including less reactive alkyl chlorides, with alkenylboron reagents. nih.gov

The process can be streamlined by combining it with the hydroboration of terminal alkynes. This allows for a one-pot synthesis of E-alkyl alkenes, which are direct precursors to the this compound structure, with complete stereoselectivity. nih.gov This nickel-catalyzed variant expands the toolkit for macrocycle synthesis, providing a robust method for constructing the specific alkenic linkage found in the this compound backbone. wisc.edunih.gov

Fragmentation Reactions in this compound Synthesis

Fragmentation reactions provide a powerful strategy for cleaving carbon-carbon bonds to construct complex molecular architectures from cyclic precursors. This approach has been notably applied in this compound synthesis, where ring-opening of carefully designed intermediates leads to the formation of the desired medium-sized macrolactone ring.

Oxidative Fragmentation of α-Alkoxy Hydroperoxides

A key fragmentation strategy applied to the synthesis of (±)-Recifeiolide involves the reaction of α-alkoxy hydroperoxides. dntb.gov.uasci-hub.seacs.org This method, pioneered by Schreiber, uses a sequence of ozonolysis followed by a metal-mediated fragmentation. dntb.gov.uaacs.orgnih.gov The process begins with the ozonolysis of an olefin precursor, such as an octalin derivative, in an alcohol solvent (e.g., methanol) to generate an intermediate α-alkoxy hydroperoxide. nih.govchemrxiv.orgmdpi.com

This hydroperoxide is then treated with a mixture of ferrous sulfate (B86663) (FeSO₄) and cupric acetate (B1210297) (Cu(OAc)₂) or, in a more scalable procedure, with copper and iron tetrafluoroborate (B81430) salts. chemrxiv.orgmdpi.com The Fe(II) salt initiates the fragmentation by reducing the peroxide's O–O bond, which leads to the formation of an alkoxy radical. nih.govchemrxiv.org This radical intermediate undergoes a rapid β-fragmentation (β-scission), cleaving a C-C bond and generating a distal alkyl radical. nih.govchemrxiv.org The Cu(II) salt then oxidizes this alkyl radical, which results in the formation of a new carbon-carbon double bond, yielding the fourteen-membered ring macrolide. chemrxiv.orgmdpi.com This sequence effectively transforms a bicyclic system into a macrocyclic lactone, as demonstrated in the synthesis of (±)-Recifeiolide. sci-hub.seacs.org

Table 2: Key Steps in the Oxidative Fragmentation of α-Alkoxy Hydroperoxides for Macrolide Synthesis

| Step | Reagents/Conditions | Intermediate/Product | Mechanism |

| 1. Ozonolysis | O₃, MeOH | α-Alkoxy hydroperoxide | Criegee ozonolysis of an alkene nih.gov |

| 2. Fragmentation | Fe(II) salt (e.g., FeSO₄) | Alkoxy radical | Single electron transfer (SET) reduction of the hydroperoxide nih.govchemrxiv.org |

| 3. β-Scission | - | Alkyl radical + Ester | Cleavage of a C-C bond adjacent to the radical center nih.govchemrxiv.org |

| 4. Oxidation | Cu(II) salt (e.g., Cu(OAc)₂) | Alkene product | Oxidation of the alkyl radical to form a C=C double bond chemrxiv.orgmdpi.com |

Oxidative Furan (B31954) Fragmentation

The oxidative fragmentation of furans serves as a powerful tool for the modular synthesis of functionalized butenolides and other valuable compounds. chemrxiv.orgresearchgate.net This strategy typically involves an initial [4+2] cycloaddition between a furan and singlet oxygen, generated via photosensitization, to form a versatile endoperoxide intermediate. researchgate.net This intermediate can then be converted to a hydroperoxide. chemrxiv.org

Subsequent treatment of the hydroperoxide with an iron(II) salt mediates a radical fragmentation. chemrxiv.orgresearchgate.net The presence of a copper(II) salt, such as Cu(OAc)₂, or other radical trapping agents can then be used to form a variety of products, including those with terminal olefins. chemrxiv.org While this method is exceptionally powerful for creating complex building blocks and has been used in macrolide synthesis, its specific, detailed application in a completed total synthesis of this compound is less documented in the provided sources than the more direct hydroperoxide fragmentation of octalin systems. chemrxiv.orgcdnsciencepub.com However, the conceptual link is strong, as the iron/copper-promoted fragmentation of hydroperoxides is the core chemical transformation, with the furan serving as a masked precursor to the necessary hydroperoxide intermediate. acs.orgchemrxiv.org

Fragmentation of Bicyclic Oxycyclopropane Precursors

A highly stereoselective approach for synthesizing medium-ring-sized trans-alkenolides, including (+)-Recifeiolide, is based on the oxidative fragmentation of bicyclic oxycyclopropane precursors. researchgate.netresearchgate.net This methodology utilizes readily available hydroxyalkyl-substituted bicyclo[n.1.0]alkan-1-ols, which can be prepared from 2-alkylidenecycloalkanones. researchgate.net

The key step is the oxidative fragmentation of the strained three-carbon ring. researchgate.net This transformation is known to be highly diastereoselective. The relative configuration of the substituents on the cyclopropane (B1198618) ring in the bicyclic precursor dictates the stereochemistry of the newly formed double bond in the product. For instance, an exo-configured bicyclic cyclopropanol (B106826) exclusively fragments to a trans-alkene, while an endo-isomer would yield a cis-alkene. researchgate.net This substrate-controlled diastereoselectivity is crucial for establishing the trans double bond geometry found in natural (+)-Recifeiolide. researchgate.net This method was successfully applied in a six-step transformation of cyclooctanone (B32682) into the 12-membered trans-alkenolide antibiotic, (+)-Recifeiolide. researchgate.netresearchgate.net

Biocatalytic Transformations in Stereoselective Synthesis

The integration of biocatalysis into synthetic routes offers a powerful and environmentally benign approach to achieving high stereoselectivity. In the synthesis of this compound, enzymes and whole-cell systems have been pivotal in establishing key chiral centers and in the efficient construction of the macrolactone ring.

Lipase-Catalyzed Lactonization

Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, have been effectively employed in the reverse reaction—esterification, and more specifically, intramolecular esterification (lactonization)—to form the macrocyclic structure of this compound. A significant advantage of this method is the inherent enantioselectivity of many lipases, which can facilitate a kinetic resolution of a racemic starting material.

In the synthesis of (R)-Recifeiolide, the lipase-catalyzed lactonization of a racemic 11-hydroxy-dodec-8-enoic acid precursor has been demonstrated as a key step. Current time information in Bangalore, IN.nih.govresearchgate.net This reaction not only forms the desired 12-membered lactone ring but also proceeds with enantioselectivity, preferentially cyclizing one enantiomer and leaving the other as the unreacted hydroxy acid. This concurrent kinetic resolution is a highly efficient strategy, yielding optically enriched (R)-Recifeiolide. Current time information in Bangalore, IN.nih.gov The enantiomeric excess (e.e.) of the resulting macrolide is dependent on the specific lipase (B570770) used, the solvent, and other reaction conditions. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution in this compound Synthesis

| Enzyme | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Lipase PS (from Pseudomonas cepacia) | Racemic 11-hydroxydodec-8-enoic acid | (R)-Recifeiolide | Lactonization with concomitant kinetic resolution. | Current time information in Bangalore, IN.acs.org |

Yeast-Mediated Reductions (e.g., Pichia farinosa)

Yeast-mediated reductions are a well-established method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. In the context of this compound synthesis, this biocatalytic transformation has been used to create the crucial chiral center of the acyclic precursor.

Specifically, the yeast Pichia farinosa IAM 4682 has been utilized for the reduction of the corresponding ketone precursor. nih.govoup.com This reduction is highly stereoselective, proceeding with an anti-Prelog selectivity, which means the hydride is delivered to the si-face of the carbonyl group. nih.govoup.com This specific facial attack results in the formation of the desired (R)-alcohol with a reported enantiomeric excess greater than 95%. nih.gov This optically active alcohol is a key intermediate that is then carried forward to the final lactonization step to produce enantiomerically pure (R)-Recifeiolide. The use of whole-cell biocatalysts like Pichia farinosa is advantageous as it avoids the need for expensive metal catalysts and often proceeds under mild reaction conditions. oup.comcapes.gov.br

Table 2: Yeast-Mediated Asymmetric Reduction for this compound Precursor

| Biocatalyst | Substrate | Product | Stereoselectivity | Enantiomeric Excess (e.e.) | Reference |

|---|

Stereochemical Control Elements and Methodologies

Achieving a high degree of stereocontrol is paramount in the total synthesis of natural products like this compound, which possesses both a chiral center and a specific double bond geometry. Various chemical methodologies have been developed and refined to control these stereochemical elements precisely.

Control of trans-Double Bond Geometry

The 12-membered ring of this compound contains a double bond at the C8 position which naturally possesses a trans (E) configuration. The stereoselective formation of this bond is a critical challenge in its synthesis. Several modern synthetic methods have proven effective in achieving high E-selectivity.

One powerful technique is the Julia-Kocienski olefination , which involves the reaction of a heteroaryl sulfone with an aldehyde or ketone. rhhz.netacs.orgresearchgate.net This reaction is renowned for its ability to produce trans-disubstituted alkenes with high selectivity and has been widely applied in the synthesis of macrolides. researchgate.netnih.gov

Another prominent method is Ring-Closing Metathesis (RCM) , which utilizes ruthenium-based catalysts, such as the Grubbs catalysts. wikipedia.orgharvard.edu RCM has become a favored strategy for the formation of macrocycles. wikipedia.org Recent advancements have led to the development of stereoretentive Ru-based catalysts that can form E-macrocycles with exceptional selectivity from diene precursors containing E-configured olefins. For instance, a dithiolate-ligand-supported ruthenium catalyst has been used to synthesize this compound in 80% yield with greater than 99% E-selectivity. This approach avoids the formation of difficult-to-separate Z-isomers. nih.gov

Table 3: Methodologies for trans-Double Bond Formation in this compound Synthesis

| Method | Catalyst/Reagent | Precursors | Selectivity | Key Advantage | Reference(s) |

|---|---|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Stereoretentive Ru-catalyst (dithiolate ligand) | Diene with E-olefins | >99% E | High yield and stereoselectivity |

Asymmetric Induction in Key Intermediates

The stereochemistry of the C11 hydroxyl group is a defining feature of (R)-Recifeiolide. Asymmetric induction—the preferential formation of one enantiomer or diastereomer over the other—is crucial for establishing this chiral center in key synthetic intermediates.

As discussed previously, biocatalytic methods provide a direct route to chiral intermediates. The enantioselective reduction of a ketone by Pichia farinosa and the kinetic resolution of a racemic alcohol or the racemic seco-acid via lipase-catalyzed reactions are prime examples of achieving high asymmetric induction. nih.govnih.govacs.org

Beyond biocatalysis, chiral auxiliary-mediated synthesis is a classical and effective strategy. acs.org In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, chiral imines can be used to direct the asymmetric allylation to form homoallylic amines, which are valuable precursors for nitrogen-containing natural products. acs.org While not the most common route for this compound itself, the principles of using chiral auxiliaries, such as optically pure phenylglycine methyl ester, are broadly applicable to creating chiral building blocks for natural product synthesis. acs.org

Furthermore, asymmetric allylation and related C-C bond-forming reactions using chiral catalysts or reagents can establish the stereocenter at an early stage. These methods create the desired enantiomerically enriched intermediates that are then elaborated into the final macrolide. bc.eduresearchgate.net

Synthesis of this compound Analogues and Derivatization Strategies

The synthesis of analogues and derivatives of natural products is a cornerstone of medicinal chemistry and drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological properties. For this compound, derivatization strategies can target various parts of the molecule, including the macrocyclic ring, the double bond, and the stereocenter.

The synthetic routes established for this compound provide a versatile platform for creating analogues. For example, the ring size of the macrolactone can be altered by employing seco-acid precursors of different chain lengths in the macrolactonization step. This could lead to the synthesis of homorecífeiolides (larger rings) or nor-recifeiolides (smaller rings).

Modification of the alkyl side chain is another viable strategy. The Grignard reagent used in the early stages of some syntheses can be varied to introduce different alkyl or functionalized groups at the position that becomes C12 in the final product.

The double bond offers another site for derivatization. It can be hydrogenated to produce the saturated analogue, dihydrorthis compound. Alternatively, it could be subjected to reactions such as epoxidation or dihydroxylation to introduce new functional groups and stereocenters, leading to a diverse array of analogues.

Finally, the stereochemistry of the C11 hydroxyl group can be inverted to produce (S)-Recifeiolide. Chemoenzymatic strategies are particularly well-suited for this, as different enzymes or microorganisms can exhibit opposite enantioselectivities. For example, while one yeast might produce the (R)-alcohol, another could yield the (S)-enantiomer, providing access to the opposite stereochemical series. The synthesis of both enantiomers is crucial for pharmacological studies, as biological activity is often highly dependent on stereochemistry. nih.gov The synthesis of homologues has also been reported through methods such as using acetylenic lactone precursors. acs.org

Molecular and Cellular Mechanism Investigations of Recifeiolide

Target Identification and Engagement Studies for Recifeiolide

Identifying the direct molecular targets of this compound is the foundational step in understanding its mechanism of action. This typically involves unbiased screening methods to discover which proteins or other macromolecules it binds to within a complex biological system.

Proteomic Profiling for Binding Partners

Chemical proteomics is a powerful approach to identify the cellular binding partners of a small molecule. nih.gov This strategy often involves immobilizing a derivative of the compound of interest onto a solid support to "pull down" interacting proteins from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry.

For this compound, this would entail the synthesis of a this compound analogue containing a reactive group for immobilization, which would then be used in affinity chromatography experiments with cell extracts. nih.gov The results of such an experiment would provide a list of potential protein targets, which would require further validation.

Table 1: Hypothetical Data from a Proteomic Profiling Experiment for this compound

| Protein ID | Protein Name | Fold Enrichment (this compound vs. Control) | Putative Function |

| PXXXXX | Protein A | 15.2 | Enzyme |

| QXXXXX | Protein B | 12.5 | Structural Protein |

| RXXXXX | Protein C | 9.8 | Transcription Factor |

Note: This table is illustrative and does not represent actual experimental data.

Affinity-Based Probes for Target Elucidation

Affinity-based probes are another crucial tool for target identification. nih.govnih.gov These are modified versions of the bioactive molecule that incorporate a reporter tag (like biotin (B1667282) or a fluorescent dye) and a photoreactive group. nih.govnih.gov When introduced to cells or cell lysates, the probe binds to its target, and upon photoactivation, forms a covalent bond, permanently labeling the target protein. nih.gov The tagged proteins can then be isolated and identified.

The design of an effective affinity probe for this compound would be a critical step. The probe must retain the biological activity of the parent compound to ensure it binds to the relevant target.

Elucidation of Molecular Interactions and Binding Modes

Once a putative target is identified, the next step is to characterize the physical interaction between this compound and the target protein in detail.

Biophysical Characterization of Ligand-Target Binding

A variety of biophysical techniques can be employed to confirm and quantify the binding interaction between a ligand and its target. nih.gov Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) can provide quantitative data on binding affinity (Kd), stoichiometry, and kinetics. nih.gov Native mass spectrometry can also be used to observe the non-covalent complex directly. nih.gov

These studies would be essential to validate the targets identified through proteomic or affinity probe approaches and to understand the strength and specificity of the interaction.

Table 2: Illustrative Biophysical Data for this compound-Target Interaction

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | Kd (dissociation constant) | 5.2 µM |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (N) | 1.05 |

| Microscale Thermophoresis (MST) | Kd | 4.8 µM |

Note: This table is illustrative and does not represent actual experimental data.

Computational Modeling of this compound-Target Complexes

Computational or in silico modeling can provide valuable insights into how this compound might bind to its target protein at an atomic level. science.gov Techniques like molecular docking can predict the most likely binding pose of this compound within a target's binding site. Molecular dynamics (MD) simulations can then be used to study the stability of the predicted complex and to understand the dynamic nature of the interaction over time. nih.gov

These computational studies, ideally guided by experimental data (e.g., from mutagenesis studies identifying key binding residues), can help in visualizing the specific hydrogen bonds, hydrophobic interactions, and other forces that mediate the binding of this compound to its target. science.gov

Modulation of Cellular Signaling Pathways by this compound

The binding of this compound to its target is expected to modulate a specific cellular signaling pathway, leading to the observed biological effect. Investigating these downstream consequences is crucial for a complete understanding of its mechanism.

For instance, if this compound were to bind to a key enzyme in a metabolic pathway, researchers would investigate changes in the levels of upstream substrates and downstream products. If the target is a receptor or a kinase, downstream phosphorylation events and changes in gene expression would be analyzed. nih.gov Techniques such as Western blotting, qPCR, and RNA sequencing would be employed to probe these changes in cellular signaling. nih.gov

Currently, there is no published research detailing which specific cellular signaling pathways are modulated by this compound.

Perturbation of Upstream and Downstream Signaling Cascades

There is a notable lack of specific research detailing how this compound perturbs upstream and downstream signaling cascades. Scientific studies dedicated to elucidating its impact on key cellular signaling pathways, such as the MAP kinase cascade or other signal transduction pathways crucial for cellular communication and response, are not readily found in the surveyed literature. nih.gov

Analysis of Transcriptomic and Proteomic Responses

Comprehensive transcriptomic and proteomic analyses to map the global changes in gene and protein expression in response to this compound exposure have not been extensively reported. Such studies are crucial for identifying the full spectrum of cellular processes affected by a compound. nih.govnih.govfigshare.com Without this data, a detailed understanding of this compound's mechanism of action at the molecular level is incomplete.

Impact on Fundamental Cellular Processes

General statements about the biological activity of macrolides often allude to effects on fundamental cellular processes. However, specific investigations into the impact of this compound on these pathways are not well-documented.

Investigation of Cellular Proliferation and Apoptosis Pathways

While some macrolides are known to influence cell proliferation and induce apoptosis, specific studies detailing the effects of this compound on these pathways are scarce. researchgate.netnih.gov Research that systematically investigates its influence on key regulators of apoptosis, such as caspases or Bcl-2 family proteins, or its effect on cell proliferation markers, is not prominently featured in the available literature.

Effects on Cell Cycle Progression and Regulation

The impact of this compound on cell cycle progression and the regulatory machinery that governs it, such as cyclins and cyclin-dependent kinases, has not been a significant focus of published research. researchgate.netyoutube.com Therefore, there is a lack of data on whether this compound induces cell cycle arrest at specific checkpoints or alters the expression and activity of key cell cycle regulators.

Advanced Methodologies for Mechanistic Study

The application of advanced methodologies to dissect the molecular mechanisms of this compound is not widely reported.

Chemical Genetic Screening Platforms

There is no clear evidence of the use of chemical genetic screening platforms to identify the cellular targets of this compound or to uncover synthetic lethal interactions. nih.gov Such screening approaches are powerful tools for elucidating the mechanism of action of small molecules, but their application to this compound has not been detailed in the accessible scientific literature.

Advanced Analytical and Spectroscopic Characterization in Recifeiolide Research

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of natural products like Recifeiolide, offering exceptional accuracy and resolution for confident compound identification. technologynetworks.com In metabolomic profiling, HRMS can discriminate between metabolites with very similar mass assignments, which is critical for complex biological samples. technologynetworks.comresearchgate.net This technique provides an accurate mass measurement that can be used to determine the elemental composition of a molecule with a high degree of certainty. nih.gov

In the context of this compound synthesis and characterization, HRMS is employed to confirm the mass of the final product and key intermediates. mdpi.comaurigeneservices.comnih.gov For instance, in a synthesis of (+)-Recifeiolide, HRMS was used to verify the mass of the synthesized molecule. mdpi.com The data obtained from HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the screening of multiple metabolites in a sample, making it a powerful tool in untargeted metabolomics for food authentication and other applications. nih.govanimbiosci.org The high resolving power of HRMS helps to separate target compounds from matrix interferences, leading to more reliable identification and quantification. researchgate.netanimbiosci.org

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound and Related Compounds

| Compound/Intermediate | Calculated Mass (m/z) | Found Mass (m/z) | Ion | Reference |

| (+)-Recifeiolide | Not Specified | Not Specified | [M+H]⁺ | mdpi.com |

| Diene intermediate for this compound | 239.20110 | 239.20019 | [M+H]⁺ | nih.gov |

| (R)-(+)-γ-Valerolactone intermediate | 147.1021 | 147.1026 | [M+H]⁺ | aurigeneservices.com |

| Lactol intermediate | 187.1334 | 187.1343 | [M+H]⁺ | aurigeneservices.com |

This table is illustrative. Specific m/z values for this compound itself were not detailed in the provided search results, but the application of HRMS for its characterization is documented.

Advanced Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the conformational analysis and stereochemical assignment of this compound. kalasalingam.ac.in Dynamic NMR (DNMR) techniques, which involve variable temperature measurements, are particularly powerful for studying the stereodynamic processes of flexible molecules like macrolides. unibas.it

Conformational analysis of macrolides is crucial as their biological activity is often linked to their three-dimensional shape. helsinki.fi For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), provide detailed information about the spatial proximity of atoms, which helps in determining the molecule's preferred conformation in solution. helsinki.firesearchgate.netresearchgate.net For example, the E-configuration of the double bond in a precursor to this compound was confirmed by its NMR spectrum. oup.com Advanced NMR methods, in conjunction with theoretical calculations like Density Functional Theory (DFT), can provide highly accurate predictions of chemical shifts and coupling constants, aiding in the assignment of complex spectra and the identification of ground and transition state conformations. unibas.it

Table 2: Illustrative ¹H and ¹³C NMR Data for this compound Precursors

| Intermediate | Nucleus | Chemical Shift (δ, ppm) | Key Correlations/Observations | Reference |

| Diene precursor | ¹H | Not specified | E-selectivity >98% confirmed | nih.gov |

| Lactol intermediate | ¹³C | 179.03 (C=O) | Key carbonyl signal identified | aurigeneservices.com |

| Mixed anhydride (B1165640) | ¹³C | 168.7, 166.5 (C=O) | Two distinct carbonyl signals observed | mdpi.com |

This table provides examples of how NMR data is used. Specific, comprehensive NMR data for this compound was not fully available in the search results.

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

Single-crystal X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.govnih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive picture of the molecule's conformation in the solid state. nih.gov

For chiral molecules like this compound, determining the absolute configuration is critical. X-ray diffraction of a single crystal of an enantiomerically pure compound allows for the determination of the Flack parameter, which can confirm the absolute stereochemistry. researchgate.netsoton.ac.uk In the study of macrolides, X-ray crystallography has been used to elucidate the structures of related compounds, providing insights into their conformations which can be influenced by factors like intramolecular hydrogen bonding. helsinki.firesearchgate.net While obtaining suitable crystals can be a challenge, a successful X-ray analysis provides invaluable and definitive structural information. researchgate.netsoton.ac.uk

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography is a vital technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. wvu.edumdpi.comchiralpedia.com This is particularly important in pharmaceutical research, as enantiomers of a drug can have different pharmacological activities and toxicities. wvu.edu High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for direct chiral separations. mdpi.comcsfarmacie.cznih.gov

The separation is based on the differential interactions between the enantiomers and the chiral selector on the stationary phase, often requiring a "three-point interaction." wvu.edu The development of methods to determine enantiomeric purity is crucial, especially for synthetic peptides and pharmaceuticals where even small amounts of the undesired enantiomer must be detected. mdpi.comdigitellinc.comnih.gov For this compound, which is a chiral molecule, ensuring its enantiomeric purity after synthesis is a critical quality control step, and chiral chromatography provides the means to achieve this.

Table 3: Common Chiral Stationary Phases (CSPs) and Techniques

| CSP Type | Common Selectors | Separation Principle |

| Polysaccharide-based | Derivatized cellulose (B213188) and amylose | Formation of transient diastereomeric complexes |

| Macrocyclic glycopeptides | Teicoplanin, Vancomycin | Multiple chiral recognition mechanisms |

| Cyclodextrin-based | Native and derivatized cyclodextrins | Inclusion complexation |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. bath.ac.uk It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of a molecule in solution. bath.ac.uklu.sebioanalysis.in CD spectroscopy is highly sensitive to the chiral environment and can be used to determine the absolute configuration of a molecule, often by comparing the experimental spectrum to that of a known compound or through theoretical calculations. researchgate.netchiralabsxl.com

In the context of macrolides, CD spectroscopy is used to assign absolute configurations, especially when X-ray crystallography is not feasible. researchgate.net The technique is also valuable for studying conformational changes and molecular interactions, as these can induce changes in the CD spectrum. bath.ac.uknih.gov For flexible molecules like this compound, the conformation of the macrolide ring significantly influences its chiroptical properties, making CD a crucial tool for its stereochemical analysis. researchgate.net

Spectroscopic Methods for Investigating Molecular Interactions (e.g., SPR, ITC)

Understanding how a molecule like this compound interacts with biological targets is key to understanding its mechanism of action. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful for studying molecular interactions in real-time and without the need for labeling. creative-proteomics.comxantec.comreichertspr.com

SPR measures changes in the refractive index on a sensor surface as molecules bind, providing data on association and dissociation kinetics, and binding affinity. creative-proteomics.comlabmanager.com It is highly sensitive and can detect weak interactions. labmanager.com ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). reichertspr.comlabmanager.combiorxiv.org These techniques are widely used in drug discovery to characterize the interactions between small molecules and proteins or other biomolecules. xantec.comreichertspr.com

Table 4: Comparison of SPR and ITC for Molecular Interaction Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Measures change in refractive index upon binding | Measures heat change upon binding |

| Primary Data | Kinetics (kₐ, kₔ), Affinity (Kₔ) | Thermodynamics (Kₐ, ΔH, ΔS), Stoichiometry (n) |

| Immobilization | One binding partner is immobilized | Both partners are in solution |

| Throughput | Moderate to high | Low to moderate |

| Sample Consumption | Low | Higher |

Future Research Directions and Open Challenges in Recifeiolide Chemistry

Exploration of Undiscovered Biosynthetic Genes and Pathways

The natural production of recifeiolide by the fungus Cephalosporium recifei points to a fascinating, yet largely uncharacterized, biosynthetic pathway. cdnsciencepub.com Elucidating the genetic and enzymatic machinery behind its formation is a fundamental challenge that holds the key to unlocking novel biocatalytic tools and potentially improving production yields. Future research in this area should focus on:

Genome Mining and Gene Cluster Identification: The biosynthesis of macrolides like this compound is typically orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov A primary objective is to identify the specific PKS gene cluster responsible for this compound assembly in C. recifei. Modern genome mining tools and bioinformatics platforms, such as antiSMASH, can be employed to scan the fungal genome for candidate PKS gene clusters. researchgate.net These computational approaches identify signature domains within the PKS genes that are characteristic of macrolide biosynthesis. researchgate.netnih.gov

Functional Gene Characterization: Once candidate gene clusters are identified, their functional validation is crucial. This can be achieved through heterologous expression of the presumed this compound PKS genes in a more genetically tractable host organism. nih.gov Gene knockout studies, for instance using CRISPR/Cas9 technology, within the native producer can also definitively link a specific gene cluster to this compound production.

Elucidation of Tailoring Steps: Beyond the core polyketide backbone construction, the biosynthesis of this compound involves specific tailoring steps, such as hydroxylation and cyclization. Identifying the enzymes responsible for these modifications, likely belonging to families such as cytochrome P450 monooxygenases and esterases, is essential for a complete understanding of the pathway. Co-expression analyses, which identify genes with expression patterns that correlate with the production of the target metabolite, can provide clues to the identity of these tailoring enzymes.

Development of Novel and More Efficient Stereocontrolled Synthetic Methodologies

The total synthesis of this compound has been a subject of considerable interest, with numerous strategies reported to date. tandfonline.comacs.org However, the pursuit of more efficient and stereocontrolled synthetic routes remains an active area of research. Key challenges and future directions include:

Exploration of Novel Ring-Closing Methods: The macrolactonization step, the formation of the 12-membered ring, is often a critical and challenging transformation in the synthesis of this compound. acs.org While various macrolactonization methods have been employed, the development of new, milder, and more general methods for the formation of medium-sized rings remains a priority. acs.org This could include the application of newer transition-metal-catalyzed ring-closing metathesis or other novel cyclization strategies. researchgate.net

Design and Synthesis of Chemically Diverse this compound Analogues

The generation of a library of this compound analogues is a crucial step towards understanding its structure-activity relationship (SAR) and potentially developing new therapeutic agents with improved properties. Future research in this area will likely focus on:

Systematic Structural Modification: A systematic approach to modifying the this compound scaffold is needed to probe the importance of different functional groups and structural features. This includes modifications at the C-11 hydroxyl group, the C8-C9 double bond, and the lactone carbonyl. The synthesis of diastereomers and enantiomers of this compound will also be important for understanding the stereochemical requirements for its biological activity. researchgate.net

Bio-inspired and Combinatorial Approaches: The manipulation of the biosynthetic pathway of this compound, once elucidated, could provide a powerful platform for generating novel analogues. youtube.com Engineered PKSs could be used to produce a variety of "unnatural" natural products with altered chain lengths, branching patterns, and functional groups. researchgate.net

Computational Design of Analogues: In silico methods can be used to design and prioritize this compound analogues with desired properties. Molecular docking and other computational tools can be used to predict the binding of analogues to their biological targets, helping to guide synthetic efforts towards the most promising candidates. nih.gov

Deeper Molecular and Cellular Mechanism Elucidation

While this compound has been shown to possess biological activity, a detailed understanding of its molecular and cellular mechanism of action is still lacking. Future research should aim to:

Identification of Cellular Targets: A key objective is to identify the specific cellular targets of this compound. For many macrolides, the bacterial ribosome is a primary target. mdpi.com Studies should be conducted to determine if this compound also interacts with the ribosome and, if so, to characterize the binding site in detail. Techniques such as affinity chromatography, photo-affinity labeling, and proteomics can be employed to identify binding partners.

Elucidation of Signaling Pathways: Once the primary target is identified, the downstream effects on cellular signaling pathways need to be investigated. This could involve transcriptomic and proteomic analyses to identify changes in gene and protein expression in response to this compound treatment.

Advanced Imaging and Biophysical Techniques: High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM), could be used to visualize the interaction of this compound with its cellular target at the atomic level. mdpi.com Biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of these interactions.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) offers transformative potential across all areas of this compound research. Future applications include:

Predictive Biosynthesis: AI and ML algorithms can be trained on existing genomic and metabolomic data to predict novel biosynthetic pathways for natural products like this compound. acs.org These tools can help to prioritize gene clusters for experimental validation, accelerating the discovery of the this compound biosynthetic machinery. nih.gov

Computer-Aided Synthesis Planning: AI-powered retrosynthesis tools can assist in the design of more efficient synthetic routes to this compound and its analogues. nih.gov These programs can analyze vast amounts of chemical reaction data to propose novel and optimized synthetic strategies. mit.edu

Generative Models for Analogue Design: Generative AI models can be used to design vast virtual libraries of novel this compound analogues with desired physicochemical and biological properties. researchgate.net These models can learn the underlying chemical patterns of known bioactive macrolides and generate new structures that are likely to be active. mpg.de

Predictive Toxicology and ADME: ML models can be developed to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of this compound and its analogues. nih.gov This can help to identify promising drug candidates early in the discovery process and reduce the likelihood of late-stage failures.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS and tissue distribution studies.

- Use organ-on-a-chip models to bridge in vitro-in vivo gaps.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Data Presentation and Reproducibility

Q. What metadata standards are critical for publishing this compound-related datasets?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Include raw instrument outputs (e.g., NMR FID files, MS spectra) in supplementary materials.

- Document experimental parameters (e.g., humidity, light exposure) that may affect stability .

Q. How should researchers report negative or inconclusive results in this compound studies?

Retrosynthesis Analysis